Teriflunomide

DHODH inhibition IC50 AML

Procure the definitive DHODH inhibitor for rodent pharmacology. Teriflunomide delivers consistent potency across mice, rats, and humans, unlike next-gen inhibitors that lose activity in rodent species. Its 18–19 day half-life ensures sustained target engagement with once-daily dosing, while cholestyramine washout enables controlled termination. Supported by a mature analytical framework with validated RP-HPLC methods and a comprehensive forced degradation profile. Ideal as a reference standard in SAR campaigns and bioequivalence studies.

Molecular Formula C12H9F3N2O2
Molecular Weight 270.21 g/mol
CAS No. 108605-62-5
Cat. No. B1194450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeriflunomide
CAS108605-62-5
SynonymsA77 1726;  A771726;  A-771726;  HMR1726;  HMR-1726;  HMR 1726;  teriflunomide;  Brande name: Aubagio.
Molecular FormulaC12H9F3N2O2
Molecular Weight270.21 g/mol
Structural Identifiers
SMILESCC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
InChIInChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-
InChIKeyUTNUDOFZCWSZMS-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO (practically insoluble in water).
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Teriflunomide (CAS 108605-62-5) Procurement-Ready Scientific Profile


Teriflunomide (A77 1726) is an oral, small-molecule immunomodulator that functions as a reversible inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), thereby blocking de novo pyrimidine synthesis in rapidly proliferating lymphocytes [1]. As the active metabolite of the prodrug leflunomide, teriflunomide is responsible for essentially all of the parent drug's in vivo pharmacologic activity and is approved as a once-daily disease-modifying therapy for relapsing forms of multiple sclerosis [2]. Its chemical identity is (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide (C₁₂H₉F₃N₂O₂, MW 270.21), and it belongs to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) [3].

Teriflunomide Versus Leflunomide and Emerging DHODH Inhibitors: Why In-Class Substitution Is Not Straightforward


While teriflunomide is the active metabolite of leflunomide and shares the same DHODH inhibitory mechanism, direct substitution between these agents—or between teriflunomide and next-generation DHODH inhibitors—is not scientifically justifiable. Leflunomide is a prodrug that requires hepatic conversion to teriflunomide, introducing inter-individual pharmacokinetic variability and an expanded off-target profile including protein tyrosine kinase inhibition at higher concentrations [1]. Furthermore, emerging DHODH inhibitors such as vidofludimus and brequinar exhibit different species-specific potency profiles and divergent in vivo target engagement characteristics [2]. The evidence below quantifies these distinctions across target potency, pharmacokinetic predictability, and formulation stability—factors that directly impact procurement decisions for research, bioequivalence studies, and pharmaceutical development.

Quantitative Differentiation Evidence for Teriflunomide (CAS 108605-62-5)


Teriflunomide DHODH IC50: Potency Benchmarking Against Next-Generation Inhibitors

In a direct enzymatic head-to-head comparison, teriflunomide exhibited a DHODH IC50 of 262 nM, which is 29-fold less potent than the novel inhibitor FF1215T (IC50 = 9 nM), 22-fold less potent than brequinar (IC50 = 12 nM), and 1.9-fold less potent than vidofludimus (IC50 = 141 nM) [1]. This quantitative ranking establishes teriflunomide's intermediate potency position within the DHODH inhibitor class.

DHODH inhibition IC50 AML enzymatic assay

Teriflunomide In Vivo Target Engagement: 20–85-Fold DHODH IC50 Coverage Versus DSM265

In a cross-study comparable analysis of in vivo target engagement, unbound plasma teriflunomide concentrations reached 20–85-fold above the mouse DHODH IC50, whereas the Plasmodium-selective DHODH inhibitor DSM265 achieved only 1.6–4.2-fold above its IC50, barely reaching approximately IC90 concentrations [1]. This difference translated into a robust pharmacodynamic response: leflunomide (teriflunomide prodrug) treatment in mice produced a dose-dependent buildup of the DHODH substrate dihydroorotate (DHO) in blood of up to 16-fold and in urine of up to 5,400-fold, an effect not observed with DSM265 [1].

target engagement DHO biomarker in vivo pharmacodynamics

Teriflunomide Versus Vidofludimus: Human DHODH Potency and T-Cell Proliferation Efficacy

In a direct head-to-head preclinical comparison, vidofludimus was 2.6 times more potent than teriflunomide in inhibiting DHO oxidation by human DHODH [1]. This potency difference translated into differential functional effects: vidofludimus demonstrated greater efficacy in inhibiting T-lymphocyte proliferation compared to teriflunomide, with similar superiority observed for the suppression of IL-17 and IFN-γ secretion from activated PBMCs [1]. However, vidofludimus exhibited substantial species-dependent potency loss: its activity against rat DHODH was 7.5 times lower than against human DHODH, and against mouse DHODH was 64.4 times lower [1].

DHODH T-cell proliferation multiple sclerosis comparative efficacy

Teriflunomide Half-Life: 18–19 Days Enables Sustained Target Coverage Versus Rapid Clearance of Next-Generation Inhibitors

Teriflunomide exhibits a median elimination half-life of 18–19 days in healthy volunteers, attributed to extensive enterohepatic recycling, with steady-state concentrations requiring approximately 15–20 weeks to achieve without a loading dose [1][2]. In contrast, the next-generation DHODH inhibitor vidofludimus (IMU-838) has a serum half-life of approximately 30 hours, enabling rapid attainment of steady state within 5 days and quick washout if required [3]. Without an accelerated elimination procedure (cholestyramine or activated charcoal), teriflunomide may persist in plasma for up to 2 years before concentrations fall below 0.02 mg/L [1].

pharmacokinetics half-life elimination enterohepatic recycling

Teriflunomide BCS Class II Solubility Profile: Formulation Considerations Versus Leflunomide Prodrug

Teriflunomide is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability [1]. This profile necessitates specialized formulation approaches; for instance, micronization is commonly employed to reduce particle size and enhance dissolution properties . In contrast, leflunomide is a prodrug that undergoes rapid and extensive first-pass metabolism to teriflunomide, introducing inter-individual variability in active metabolite exposure that is avoided with direct teriflunomide administration [2]. Teriflunomide demonstrates practical insolubility in water and ethanol, with solubility primarily in DMSO (up to 54 mg/mL) .

BCS classification solubility formulation bioavailability

Teriflunomide Forced Degradation Profile: Eight Identified Impurities Including Genotoxic Benzimidamide

Comprehensive forced degradation studies and high-resolution mass spectrometry (HRMS) analysis of teriflunomide identified eight distinct degradation impurities (Impurity A through Impurity H), including the known genotoxic impurity benzimidamide [1]. A validated RP-HPLC method achieved excellent linearity (R² = 0.999), precision with %RSD < 0.3%, and mean recovery between 102.88% and 103.00% [1]. Additionally, a Quality by Design (QbD)-assisted RP-HPLC method was developed for simultaneous quantification of teriflunomide and its process-related impurities, with a defined design space ensuring robust analytical performance [2].

impurity profiling forced degradation RP-HPLC genotoxic impurity

Procurement-Guiding Application Scenarios for Teriflunomide (CAS 108605-62-5)


Preclinical Rodent Model Studies Requiring Consistent DHODH Target Engagement

Teriflunomide is the optimal DHODH inhibitor for preclinical studies in mice and rats due to its consistent potency across species, unlike next-generation inhibitors such as vidofludimus which lose 64.4-fold potency in mice and 7.5-fold potency in rats relative to human DHODH [1]. The compound achieves 20–85-fold unbound plasma concentrations above the mouse DHODH IC50, ensuring robust target engagement and producing up to 5,400-fold increases in the urinary DHO biomarker [2]. This makes teriflunomide the preferred positive control for in vivo DHODH pathway studies in rodent models.

Sustained-Exposure Experimental Protocols Requiring Extended Half-Life

For research protocols requiring sustained, stable drug exposure over days to weeks without frequent re-dosing, teriflunomide's 18–19 day elimination half-life provides a unique advantage over rapidly cleared alternatives such as vidofludimus (half-life ~30 hours) [1][2]. This extended half-life, driven by enterohepatic recycling, enables long-term target coverage with once-daily dosing and can be rapidly reversed via cholestyramine washout for controlled study termination [1]. This profile is particularly valuable for chronic disease models and long-term pharmacodynamic assessments.

Bioequivalence and Pharmaceutical Development Studies Requiring Validated Analytical Methods

Teriflunomide is supported by a mature analytical framework including validated RP-HPLC methods with documented linearity (R² = 0.999), precision (%RSD < 0.3%), and accuracy (recovery 102.88–103.00%) [1], as well as QbD-assisted methods for simultaneous quantification of process-related impurities [2]. The comprehensive forced degradation profile identifying eight impurities, including the genotoxic benzimidamide, supports robust quality control and regulatory submissions [1]. This established analytical infrastructure reduces method development burden for generic pharmaceutical development and bioequivalence studies.

DHODH Inhibitor Reference Standard for Potency Benchmarking

With a well-characterized DHODH IC50 of 262 nM, teriflunomide serves as an established moderate-potency reference standard for benchmarking novel DHODH inhibitors [1]. Its position between higher-potency agents (brequinar: 12 nM; FF1215T: 9 nM) and lower-potency comparators makes it a valuable calibration point for structure-activity relationship (SAR) studies and high-throughput screening campaigns targeting the DHODH enzyme [1]. The availability of high-resolution crystal structures of human DHODH complexed with teriflunomide further supports its utility as a structural reference for inhibitor binding mode analysis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teriflunomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.